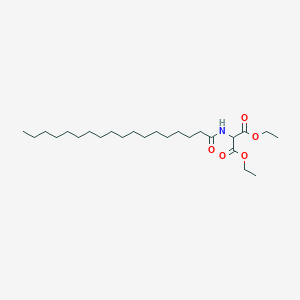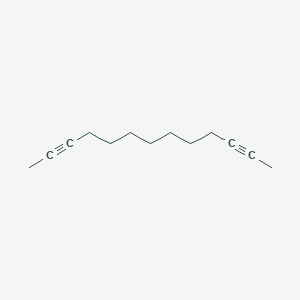![molecular formula C38H47Br2N3 B12588443 4,4'-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1'-butyl-, dibromide CAS No. 467419-13-2](/img/structure/B12588443.png)
4,4'-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1'-butyl-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide is a complex organic compound that belongs to the bipyridinium family. This compound is characterized by its unique structure, which includes a bipyridinium core linked to an acridine moiety through an undecyl chain. The dibromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide typically involves a multi-step process. One common method is the Zincke reaction, which involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction produces conjugated oligomers containing aromatic and heterocyclic residues.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reductions, which are accompanied by significant changes in UV-vis absorption spectra.
Substitution: The bipyridinium core can undergo substitution reactions, where different substituents can be introduced to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under conditions that promote nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield reduced bipyridinium derivatives, while substitution reactions produce various substituted bipyridinium compounds.
科学研究应用
4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide involves its interaction with cellular membranes and redox-active sites. The bipyridinium core undergoes redox reactions, which can generate reactive oxygen species (ROS) that induce cellular damage. Additionally, the acridine moiety intercalates with DNA, disrupting replication and transcription processes, leading to cell death .
相似化合物的比较
Similar Compounds
4,4’-Bipyridine: A simpler bipyridinium compound used in coordination chemistry and as a ligand in metal complexes.
3,3’-Bipyridine: Another bipyridinium isomer with different electronic properties and applications.
N,N’-Dialkyl-4,4’-bipyridinium (Viologens): Widely used in electrochromic devices and molecular machines due to their reversible redox properties.
Uniqueness
4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide is unique due to its combination of a bipyridinium core with an acridine moiety, which imparts distinct electrochemical and biological properties. This makes it particularly valuable in applications requiring both redox activity and DNA interaction.
属性
CAS 编号 |
467419-13-2 |
|---|---|
分子式 |
C38H47Br2N3 |
分子量 |
705.6 g/mol |
IUPAC 名称 |
9-[11-[4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]undecyl]acridine;dibromide |
InChI |
InChI=1S/C38H47N3.2BrH/c1-2-3-26-40-28-22-32(23-29-40)33-24-30-41(31-25-33)27-16-10-8-6-4-5-7-9-11-17-34-35-18-12-14-20-37(35)39-38-21-15-13-19-36(34)38;;/h12-15,18-25,28-31H,2-11,16-17,26-27H2,1H3;2*1H/q+2;;/p-2 |
InChI 键 |
CCXWTGZIHFQVEC-UHFFFAOYSA-L |
规范 SMILES |
CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCC3=C4C=CC=CC4=NC5=CC=CC=C53.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine](/img/structure/B12588373.png)
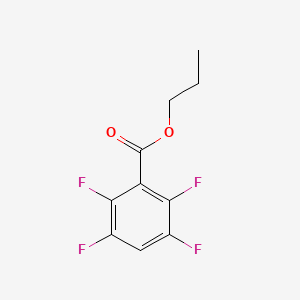
propanedinitrile](/img/structure/B12588379.png)

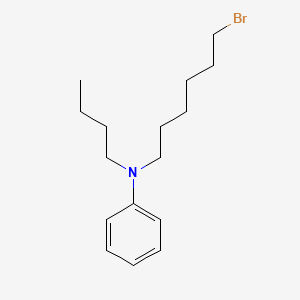
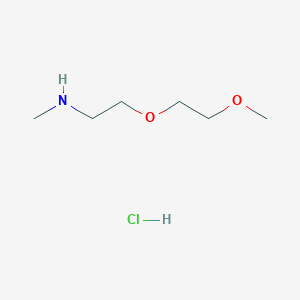
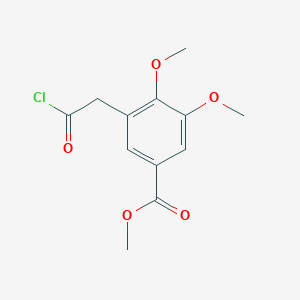
![2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12588398.png)
propanedinitrile](/img/structure/B12588399.png)
![Cyclopentanol, 1-[(4-fluorophenyl)ethynyl]-](/img/structure/B12588406.png)
![1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine](/img/structure/B12588413.png)
